Curzerene
Overview
Description
Curzerene is a volatile, aromatic sesquiterpene found in various herbs and spices, such as Curcuma zeodaria and myrrh. It is also a bioactive isolate of Caribbean corals. This compound is known for its significant presence in the essential oil of myrrh, where it exhibits various biological activities, including anti-inflammatory and antimicrobial properties .
Mechanism of Action
Target of Action
Curzerene, also known as Isogermafurene, primarily targets the Glutathione S-transferase A1 (GSTA1) . GSTA1 is an enzyme involved in the detoxification of harmful substances in the body. It plays a crucial role in the metabolism of xenobiotics and carcinogens .
Mode of Action
This compound interacts with its primary target, GSTA1, by inhibiting its mRNA and protein expression . This interaction leads to changes in the cellular activities, particularly in cancer cells, where it induces cell apoptosis .
Biochemical Pathways
This compound affects the mTOR pathway, a central regulator of cell metabolism, growth, proliferation, and survival . It inhibits the activation of the mTOR pathway and the expression of Matrix Metalloproteinase 9 (MMP9), a protein involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis and tissue remodeling .
Result of Action
This compound exhibits significant antiproliferative effects on cancer cells. It inhibits the proliferation of cells in a time-dependent and dose-dependent manner . It also induces apoptosis, a process of programmed cell death, in cancer cells . In addition, it inhibits cell migration, thereby potentially preventing the spread of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the essential oil from E. uniflora leaves, which is rich in this compound, showed low toxicity to larvivorous fishes, backswimmers, and waterbugs, indicating that it can be safely used in aquatic environments . .
Biochemical Analysis
Biochemical Properties
Curzerene interacts with various biomolecules, including enzymes and proteins. It has been found to inhibit the expression of Glutathione S-transferase A4 (GSTA4) mRNA and protein in U251 and U87 glioma cells . This interaction leads to a downregulation of the proliferation of these cells in a time- and dose-dependent manner .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound treatment has been correlated with the induction of apoptosis and the inhibition of the mTOR pathway . It also inhibits the activation of matrix metalloproteinase 9 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound inhibits the expression of GSTA4 mRNA and protein, which correlates with a downregulation of the proliferation of glioma cells .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to have significant effects on cellular function. It has been found to significantly inhibit tumor growth in nude mice and to prolong the survival time of tumor-bearing nude mice . This indicates that this compound has limited toxicity and side effects in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, tumor growth was significantly inhibited in SPC-A1 cell-bearing nude mice using this compound (135 mg/kg daily) .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been suggested that among the Curcuma species, this compound and beta-elemene might be upstream and downstream products in the synthetic pathway .
Transport and Distribution
Its ability to inhibit the expression of GSTA4 mRNA and protein in U251 and U87 glioma cells suggests that it can effectively penetrate these cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Curzerene can be synthesized through the rearrangement of furanodiene during the essential oil extraction process. This rearrangement typically occurs at high temperatures, such as those used in gas chromatography analysis .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction from natural sources. The most common method is solvent extraction, where the raw material (e.g., myrrh or Curcuma zeodaria) is treated with a suitable solvent to extract the essential oil containing this compound. Distillation methods, including steam distillation, are also employed to isolate this compound from the essential oil .
Chemical Reactions Analysis
Types of Reactions: Curzerene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and halogenated this compound compounds .
Scientific Research Applications
Curzerene has a wide range of scientific research applications across various fields:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: In biological research, this compound is investigated for its antimicrobial and anti-inflammatory activities.
Medicine: this compound has been explored for its anticancer properties. .
Industry: In the industrial sector, this compound is used in the formulation of perfumes and fragrances due to its aromatic properties.
Comparison with Similar Compounds
Curzerene is compared with other similar sesquiterpenes, such as curcumenol, germacrone, and furanodiene:
Curcumenol: Both this compound and curcumenol are found in Curcuma species and exhibit anti-inflammatory and anticancer activities.
Furanodiene: Furanodiene is a precursor to this compound and undergoes rearrangement to form this compound during essential oil extraction.
This compound’s unique chemical structure and diverse biological activities make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICAMHOOTMOHPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17910-09-7 | |
Record name | Isogermafurene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038147 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does curzerene exert its anti-cancer effects?
A1: this compound has shown antiproliferative effects against the SPC-A1 human lung adenocarcinoma cell line in both in vitro and in vivo models []. Research suggests that it induces cell cycle arrest at the G2/M phase and promotes apoptosis []. This effect is linked to the downregulation of glutathione S-transferase A4 (GSTA4) protein and mRNA expression [, ].
Q2: Are there other potential mechanisms of action for this compound's biological activities?
A2: While the exact mechanism remains unclear, research suggests this compound might interact with GABAergic and opioid systems, contributing to its anticonvulsant effects observed in mice models of pentylenetetrazol-induced seizures [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C15H20O and a molecular weight of 216.32 g/mol [].
Q4: What spectroscopic data is available for the structural characterization of this compound?
A4: this compound's structure has been elucidated using various spectroscopic techniques including IR, NMR, and MS []. Two-dimensional NMR techniques, such as COSY and HSQC, have also been employed to assign carbon and proton signals [, ].
Q5: Does the drying process affect the this compound content in Eugenia uniflora leaves?
A5: Yes, drying Eugenia uniflora leaves at ambient temperature and 45°C for specific durations (48 and 24 h, respectively) increased the essential oil yield, influencing the overall this compound content [].
Q6: What is the impact of storage conditions on this compound stability in Eugenia uniflora essential oil?
A6: While different packaging materials showed minimal impact, extended storage periods led to a decrease in the essential oil yield, likely impacting this compound concentration [].
Q7: Does this compound exhibit any catalytic activity?
A7: Currently, there is limited research exploring the catalytic properties of this compound.
Q8: Have any computational studies been conducted on this compound?
A8: Yes, molecular docking studies have been conducted to investigate the interaction of this compound with potential drug targets. For instance, it showed interactions with the PI3K receptor in prostate cancer models []. It has also demonstrated promising binding affinities to COVID-19 targets such as the main protease, RNA-dependent RNA polymerase, and spike glycoprotein [].
Q9: What are the challenges associated with this compound's formulation?
A9: this compound, like many terpenes, can be volatile and potentially susceptible to degradation. Further research is needed to develop suitable formulation strategies to enhance its stability, solubility, and bioavailability.
Q10: What is known about the safety profile of this compound?
A11: While this compound exhibits low toxicity in animal models at specific doses [], comprehensive toxicological studies are necessary to determine its long-term safety and potential adverse effects in humans.
Q11: Are there specific analytical methods for this compound detection and quantification?
A12: Yes, gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in plant extracts and essential oils [, , ]. Other techniques include high-performance liquid chromatography (HPLC) [, ] and high-performance centrifugal partition chromatography (HPCPC) [].
Q12: Have any biomarkers been linked to this compound's efficacy?
A12: Currently, research on biomarkers associated with this compound's therapeutic efficacy is limited and warrants further investigation.
Q13: What is known about the environmental impact and degradation of this compound?
A13: Detailed studies regarding the environmental fate and ecotoxicological effects of this compound are scarce and require further exploration.
Q14: How is the quality of this compound-containing products controlled?
A14: Standardized analytical methods, like GC-MS and HPLC, are crucial for quality control. These methods allow for accurate identification and quantification of this compound, ensuring the consistency and safety of products containing this compound.
Q15: Is there a historical context for the use of this compound?
A17: this compound is a component of plants traditionally used in various cultures for their medicinal properties [, ]. For instance, Curcuma zedoaria has been used in traditional Chinese medicine for its purported benefits in treating various ailments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.